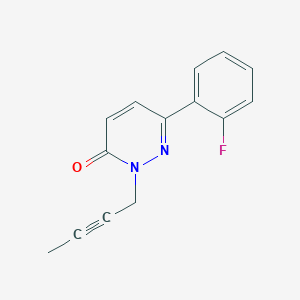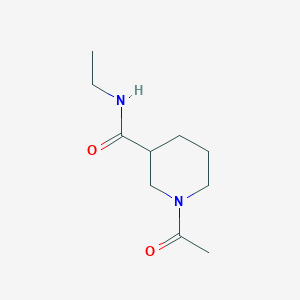
2-But-2-ynyl-6-(2-fluorophenyl)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-But-2-ynyl-6-(2-fluorophenyl)pyridazin-3-one is a chemical compound that has been extensively researched for its potential use in the field of medicine. It is commonly referred to as BF-1 and is known for its ability to inhibit the activity of certain enzymes in the body.
Mecanismo De Acción
BF-1 works by inhibiting the activity of certain enzymes in the body, specifically the enzymes known as poly(ADP-ribose) polymerase (PARP) and tankyrase. These enzymes are involved in a variety of cellular processes, including DNA repair and telomere maintenance. By inhibiting their activity, BF-1 can disrupt these processes and ultimately lead to the death of cancer cells.
Biochemical and Physiological Effects:
BF-1 has been shown to have a number of biochemical and physiological effects in the body. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and disrupt DNA repair processes. It has also been shown to have anti-inflammatory effects, which could make it a promising candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BF-1 for lab experiments is that it is relatively easy to synthesize and purify. This makes it a convenient compound to work with in the lab. However, one of the limitations is that it can be difficult to work with in vivo, as it has poor solubility and bioavailability. This can make it challenging to study its effects in living organisms.
Direcciones Futuras
There are a number of future directions for research on BF-1. One area of focus could be on developing new formulations of the compound that have improved solubility and bioavailability. Another area of research could be on exploring its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects. Overall, BF-1 shows great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis method for BF-1 involves a series of chemical reactions that ultimately lead to the formation of the final compound. One of the key steps in the synthesis process is the use of a palladium-catalyzed coupling reaction between 2-chloro-6-(2-fluorophenyl)pyridazine-3-one and 2-butyne-1,4-diol. This reaction leads to the formation of the desired product, BF-1.
Aplicaciones Científicas De Investigación
BF-1 has been extensively studied for its potential use in the field of medicine. One of the key areas of research has been its potential as an anticancer agent. Studies have shown that BF-1 can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
2-but-2-ynyl-6-(2-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c1-2-3-10-17-14(18)9-8-13(16-17)11-6-4-5-7-12(11)15/h4-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBUCGAZXWYQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)C=CC(=N1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-Methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7565237.png)

![N-(3-methoxypropyl)-2-[4-(2-pyrrolidin-1-ylacetyl)piperazin-1-yl]acetamide](/img/structure/B7565256.png)
![4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile](/img/structure/B7565259.png)
![1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea](/img/structure/B7565260.png)
![7-(4-Phenylphenoxy)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7565275.png)




![N,2,4-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7565308.png)
![3-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,1-diethylurea](/img/structure/B7565315.png)
![N-[(2,5-dimethylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine](/img/structure/B7565328.png)
![3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B7565332.png)